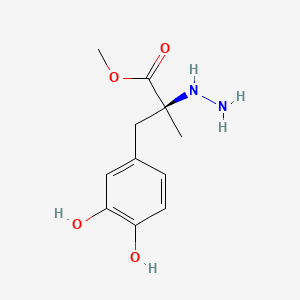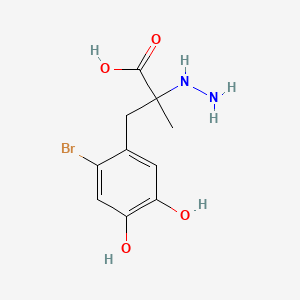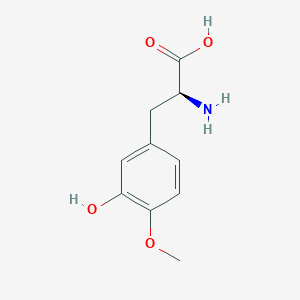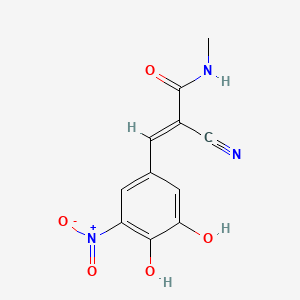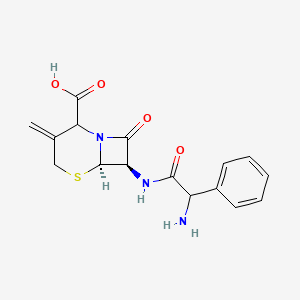
Cefaclor EP Impurity G
Vue d'ensemble
Description
Cefaclor EP Impurity G, also known as 3-chloro-7-D-glycero-α-D-galacto-hept-2-ulopyranosonic acid, is a chemical compound that is used as a reference standard in the pharmaceutical industry . This impurity is commonly encountered during the synthesis of Cefaclor, a second-generation cephalosporin antibiotic used to treat a wide range of bacterial infections . It is also used to identify and quantify impurities present in Cefaclor samples .
Synthesis Analysis
Cefaclor EP Impurity G is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) techniques . This impurity is commonly encountered during the synthesis of Cefaclor .Molecular Structure Analysis
Chemically, Cefaclor EP Impurity G is a complex molecule with a molecular formula of C9H15ClO8 . It has a molecular weight of 291.67 g/mol .Chemical Reactions Analysis
The compound is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) techniques . Chemical information about the compound helps in the identification and quantification of impurities during pharmaceutical manufacturing .Physical And Chemical Properties Analysis
Cefaclor EP Impurity G is a white to off-white crystalline powder that is soluble in water and methanol . It has a molecular weight of 291.67 g/mol and a melting point of 114-118 °C .Applications De Recherche Scientifique
Analytical Method Development
Cefaclor EP Impurity G: is utilized in the development of analytical methods, particularly for the validation of pharmaceutical products. It serves as a reference standard to ensure the accuracy and precision of analytical procedures, which is crucial for maintaining the quality of pharmaceuticals .
Antibiotic Research
As an impurity of Cefaclor, a second-generation cephalosporin antibiotic, Cefaclor EP Impurity G is significant in antibiotic research. It helps in understanding the impurity profile of antibiotics, which is essential for evaluating their safety and efficacy .
Environmental Monitoring
Cefaclor EP Impurity G: can be detected in environmental samples, such as water bodies, using advanced chromatographic techniques. This allows for the monitoring of pharmaceutical pollutants and assessing their impact on ecosystems .
Pharmacokinetics and Metabolism Studies
Researchers use Cefaclor EP Impurity G to study the pharmacokinetics and metabolism of Cefaclor. By understanding how this impurity behaves in the body, scientists can gain insights into the drug’s overall metabolic pathways .
Impurity Profiling and Characterization
Cefaclor EP Impurity G: is essential for the multidimensional evaluation of impurity profiles in generic cephalexin and cefaclor antibiotics. This involves characterizing impurities using techniques like HPLC and mass spectrometry to ensure drug quality and safety .
Drug Formulation and Stability Testing
In the formulation of Cefaclor-based medications, Cefaclor EP Impurity G is used to test the stability of the drug under various conditions. This helps in determining the shelf life and storage requirements of the pharmaceutical product .
Regulatory Compliance
Cefaclor EP Impurity G: aids pharmaceutical companies in complying with regulatory guidelines. By using this compound as a reference standard, companies can demonstrate that their products are free from harmful impurities and safe for consumption .
Safety And Hazards
Orientations Futures
Cefaclor EP Impurity G is an important reference standard in the pharmaceutical industry . Its usage facilitates the quality control and assurance of Cefaclor and its related compounds . Future research may focus on improving the synthesis and analysis methods of Cefaclor EP Impurity G to ensure the quality and safety of Cefaclor.
Propriétés
IUPAC Name |
(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23)/t10?,11-,12?,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROYCRSHQNGOQU-KBMVZVDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefaclor EP Impurity G | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




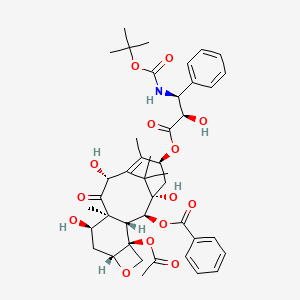
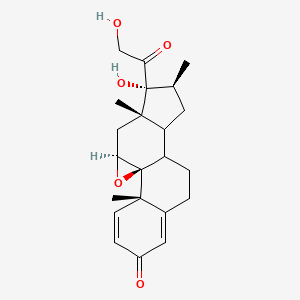
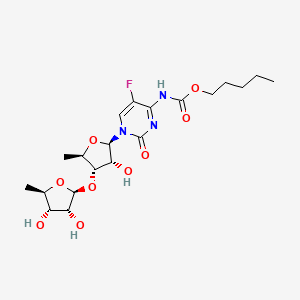
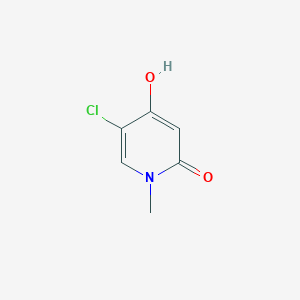
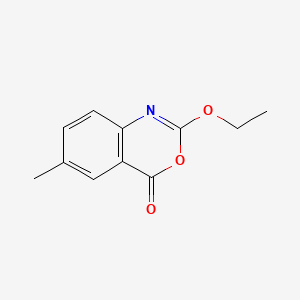
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)
